2-{[2-(4-methylbenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
The compound “2-{[2-(4-methylbenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a structurally complex molecule integrating a 1,3,4-thiadiazole core, trifluoromethyl substituents, and a sulfonamido-phenyl-sulfanyl-acetamide side chain. The 1,3,4-thiadiazole ring is a heterocyclic scaffold known for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The sulfonamido moiety (4-methylbenzenesulfonamido) is linked via a phenyl-sulfanyl bridge to the acetamide group, a structural feature observed in enzyme inhibitors (e.g., carbonic anhydrase inhibitors like acetazolamide) .
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)sulfonylamino]phenyl]sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3S3/c1-11-6-8-12(9-7-11)31(27,28)25-13-4-2-3-5-14(13)29-10-15(26)22-17-24-23-16(30-17)18(19,20)21/h2-9,25H,10H2,1H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAISUMHXMAWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SCC(=O)NC3=NN=C(S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methylbenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminothiophenol to form 2-{[(4-methylphenyl)sulfonyl]amino}thiophenol. This intermediate is then reacted with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl acetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Synthetic Formation of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions. For example:
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5-Amino-1,3,4-thiadiazole-2-thiol serves as a precursor in many thiadiazole syntheses. In the presence of coupling agents like EDC/HOBt, it reacts with carboxylic acids (e.g., trifluoroacetic acid derivatives) to form substituted amides .
-
Trifluoromethylation at the 5-position may involve nucleophilic substitution using CF<sub>3</sub>I or electrophilic reagents under acidic conditions .
Table 1: Representative Thiadiazole Core Synthesis
| Reaction Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization of thiosemicarbazide | H<sub>2</sub>SO<sub>4</sub>, thioglycolic acid | 70–85% | |
| Amide bond formation (EDC/HOBt) | Acetonitrile, RT, 24 h | 88% |
Sulfanyl Bridge Formation
The sulfanyl (-S-) linkage between the phenyl and thiadiazole moieties is likely introduced via alkylation or nucleophilic substitution :
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2-Chloroacetamide intermediates react with thiolates (e.g., potassium thiadiazole-2-thiolate) in acetonitrile or ethanol under reflux .
Table 2: Key Alkylation Conditions
| Substrate | Thiolate Source | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 2-Chloro-N-(aryl)acetamide | K-thiadiazolethiolate | Ethanol | Reflux | 81–88% |
Acetamide Side Chain
The acetamide linker is formed through:
Trifluoromethyl Stability
The CF<sub>3</sub> group is resistant to hydrolysis but may undergo radical reactions or electrophilic substitution under strong acidic/basic conditions .
Characterization Data
Table 3: Spectroscopic Profiles of Analogous Compounds
| Compound Feature | <sup>1</sup>H NMR (δ, ppm) | <sup>13</sup>C NMR (δ, ppm) | MS (m/z) | Source |
|---|---|---|---|---|
| Thiadiazole-CH<sub>2</sub>-CO- | 4.15 (s, 2H) | 169.8 (C=O) | 440 [M+H]<sup>+</sup> | |
| Sulfonamide-NH | 10.29 (s, 1H) | - | - |
Reactivity and Stability Considerations
-
Acid/Base Sensitivity : The sulfonamide and acetamide groups may hydrolyze under prolonged exposure to strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>) or bases (e.g., NaOH) .
-
Oxidative Stability : The sulfanyl bridge is susceptible to oxidation, forming sulfoxides or sulfones .
Biological Activity Correlations
Though not directly studied, structural analogs exhibit:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₁₅F₃N₄O₃S₃
- Molecular Weight : 488.52 g/mol
- CAS Number : 478045-41-9
The compound features a complex structure that includes a sulfonamide moiety and a thiadiazole ring, which contribute to its biological activity. The presence of trifluoromethyl groups enhances its pharmacological properties by improving metabolic stability and bioavailability.
Anti-Cancer Activity
Research indicates that this compound acts as an ATP-competitive inhibitor of sphingosine kinases (SK1 and SK2) , which are enzymes implicated in cancer cell proliferation and survival. The Ki values for SK1 and SK2 are reported as 27 µM and 6.9 µM, respectively .
Mechanism of Action :
- Inhibition of sphingosine kinases leads to reduced levels of sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell growth and survival.
- This disruption can induce apoptosis (programmed cell death) in cancer cells, making it a candidate for cancer therapy.
Angiogenesis Inhibition
The compound also exhibits properties that inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels. This is crucial in tumor progression as tumors require a blood supply to grow beyond a certain size .
Case Study 1: Breast Cancer
In vitro studies have demonstrated that the compound effectively reduces the viability of breast cancer cells by inducing apoptosis. Treatment with varying concentrations showed a dose-dependent response in cell death rates .
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Case Study 2: Melanoma
A recent study investigated the effects of this compound on melanoma cells. Results indicated significant inhibition of cell migration and invasion, suggesting potential use in preventing metastasis .
Future Research Directions
Further research is needed to explore:
- Combination Therapies : Investigating the efficacy of this compound in combination with other chemotherapeutic agents.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the detailed molecular pathways affected by this compound.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the application:
Enzyme Inhibition: It can bind to the active site of enzymes, blocking their activity.
Modulation of Biological Pathways: It may interact with specific receptors or proteins, altering cellular signaling pathways.
Antimicrobial Activity: Disrupts bacterial cell membranes or inhibits essential enzymes in pathogens.
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs can be categorized based on variations in substituents, biological activities, and physicochemical properties. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Comparative Analysis of Thiadiazole-Based Analogues
Key Observations:
Substituent Impact on Bioactivity :
- The trifluoromethyl (-CF₃) group, present in the target compound and analogs, enhances lipophilicity and metabolic stability, favoring blood-brain barrier penetration and prolonged half-life .
- Sulfonamido groups (e.g., 4-methylbenzenesulfonamido in the target compound) are associated with enzyme inhibition (e.g., carbonic anhydrase), as seen in acetazolamide . In contrast, piperidinyl substituents () confer antihypertensive activity.
Compounds with benzylsulfanyl groups () exhibit antifungal activity, while triazole hybrids () show predicted anticancer properties.
Physicochemical Properties :
- Molecular weights range between 393–490 g/mol, with higher values correlating to increased steric bulk (e.g., triazole-thiadiazole hybrids in ).
- The sulfanyl (-S-) linker in the target compound and analogs () improves solubility compared to purely aromatic systems.
Synthetic Approaches: The target compound’s synthesis likely involves sulfonylation of 2-aminophenyl derivatives followed by condensation with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, as seen in analogous protocols . ’s piperidinyl derivative uses nucleophilic substitution of a chloroacetamido intermediate, a method adaptable to the target compound with modifications for sulfonamide incorporation.
Biological Activity
The compound 2-{[2-(4-methylbenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.
Structure and Properties
The compound features a 1,3,4-thiadiazole moiety, which is characterized by its high lipophilicity and ability to form mesoionic systems. These properties enhance its capacity to permeate cellular membranes and interact with biological targets effectively. The presence of the trifluoromethyl group and sulfonamide functionality further contributes to its pharmacological profile.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. The compound has been evaluated against various cancer cell lines:
- Cytotoxicity Studies : In vitro assays have shown that derivatives similar to this compound exhibit significant cytotoxicity against human cancer cell lines such as breast (MDA-MB-231), prostate (PC-3), and glioblastoma (U87). For example, a related compound demonstrated an IC50 value of 9 µM against the MDA breast cancer cell line, indicating potent activity compared to standard treatments like Imatinib (IC50 = 20 µM) .
- Structure-Activity Relationship (SAR) : The anticancer efficacy is influenced by substituents on the thiadiazole ring. For instance, modifications at the C-5 position have shown to enhance activity against specific cancers .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives are well-documented. The compound has shown effectiveness against various bacterial strains:
- Antibacterial Studies : Compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Other Biological Activities
In addition to anticancer and antimicrobial effects, derivatives of thiadiazole have been investigated for other therapeutic potentials:
- Anti-inflammatory Activity : Some studies suggest that these compounds can modulate inflammatory pathways and may serve as potential anti-inflammatory agents .
- Anticonvulsant Properties : The thiadiazole scaffold has been explored for its anticonvulsant effects, indicating a broad spectrum of biological activities that could be harnessed for therapeutic use .
Case Studies
- Anticancer Evaluation : A study conducted by Alam et al. (2011) synthesized several thiadiazole derivatives and tested their efficacy against multiple cancer cell lines. Results indicated a strong correlation between structural modifications and anticancer potency .
- Insecticidal Potential : Research has also explored the insecticidal properties of thiadiazole derivatives, suggesting potential applications in agricultural chemistry alongside medicinal uses .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 2-{[2-(4-methylbenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide to achieve high yield and purity?
Answer:
Synthesis optimization requires careful control of reaction parameters:
- Reagents and Solvents : Use sodium hydroxide as a base and dimethylformamide (DMF) as a solvent to facilitate nucleophilic substitution and thioether formation .
- Temperature and Time : Maintain reflux conditions (e.g., 80–100°C) under inert atmospheres (N₂/Ar) to prevent oxidation of sulfanyl groups. Reaction times typically range from 6–24 hours, depending on intermediate stability .
- Purification : Recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical to isolate the pure product .
Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assay conditions?
Answer:
Contradictions often arise from assay-specific variables. Methodological strategies include:
- Dose-Response Repetition : Validate activity across multiple concentrations (e.g., IC₅₀ values) to rule out false positives/negatives .
- Structural Modifications : Compare activity of derivatives (e.g., replacing the trifluoromethyl group with halogens) to identify structure-activity relationships (SAR) .
- Assay Standardization : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For example, discrepancies in antimicrobial activity may reflect differences in bacterial membrane permeability .
Basic: What analytical techniques are essential for characterizing this compound post-synthesis?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of sulfonamide and thiadiazole moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₀H₁₈F₃N₅O₂S₃, MW 509.5 g/mol) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Advanced: What strategies are employed to elucidate the interaction mechanisms between this compound and its biological targets?
Answer:
Mechanistic studies leverage:
- Molecular Docking : Predict binding modes with targets (e.g., bacterial dihydrofolate reductase) using software like AutoDock. Focus on π-π stacking between aromatic rings and hydrogen bonds with sulfonamide .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
- Mutagenesis Studies : Modify key residues in enzymatic targets (e.g., Thr113 in DHFR) to confirm binding site specificity .
Basic: What functional groups in this compound contribute to its reactivity and biological activity?
Answer:
Critical functional groups include:
- Sulfonamide (SO₂NH) : Enhances hydrogen bonding with biological targets (e.g., enzymes) .
- Trifluoromethyl (CF₃) : Increases metabolic stability and lipophilicity, improving membrane permeability .
- Thiadiazole Ring : Participates in π-π interactions and modulates electronic effects for target selectivity .
Advanced: How do modifications to the sulfanyl-acetamide moiety affect the compound's pharmacokinetic properties?
Answer:
Structural adjustments to the sulfanyl-acetamide group impact:
- Solubility : Introducing polar groups (e.g., hydroxyl) improves aqueous solubility but may reduce blood-brain barrier penetration .
- Metabolic Stability : Replacing sulfur with selenium increases resistance to oxidative degradation .
- Binding Kinetics : Bulky substituents (e.g., phenyl vs. methyl) alter steric hindrance, affecting target dissociation rates .
Basic: What in vitro assays are recommended for preliminary evaluation of this compound's antimicrobial potential?
Answer:
Standard assays include:
- Broth Microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic activity over 24 hours .
- Biofilm Inhibition : Quantify reduction in biofilm biomass using crystal violet staining .
Advanced: What computational methods are used to predict the toxicity profile of this compound?
Answer:
- ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and hepatotoxicity based on logP and topological polar surface area .
- DEREK Nexus : Flags structural alerts (e.g., thiadiazole-related mutagenicity) via rule-based algorithms .
- Molecular Dynamics (MD) Simulations : Simulate metabolite formation (e.g., sulfonic acid derivatives) to assess reactive intermediate risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
